molecular formula C20H30ClN B13828642 N-Methyl-1-(2-phenyladamantan-1-yl)propan-2-amine HCl

N-Methyl-1-(2-phenyladamantan-1-yl)propan-2-amine HCl

Cat. No.: B13828642
M. Wt: 319.9 g/mol
InChI Key: DREPSSCSPHCHTF-AQACDGFCSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(2-phenyladamantan-1-yl)propan-2-amine hydrochloride typically involves the reaction of 2-phenyladamantane with N-methylpropan-2-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(2-phenyladamantan-1-yl)propan-2-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

N-Methyl-1-(2-phenyladamantan-1-yl)propan-2-amine hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Methyl-1-(2-phenyladamantan-1-yl)propan-2-amine hydrochloride involves its interaction with molecular targets in the central nervous system. It primarily acts by increasing the release of neurotransmitters such as dopamine and norepinephrine, leading to enhanced neuronal activity. The compound binds to specific receptors and transporters, modulating their function and resulting in its stimulant effects .

Comparison with Similar Compounds

Similar Compounds

    Amphetamine: A well-known stimulant with similar effects on the central nervous system.

    Methamphetamine: A potent stimulant with a similar mechanism of action but higher potency.

    Phenethylamine: A naturally occurring compound with stimulant properties.

Uniqueness

N-Methyl-1-(2-phenyladamantan-1-yl)propan-2-amine hydrochloride is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its adamantane moiety contributes to its stability and lipophilicity, enhancing its ability to cross the blood-brain barrier and exert its effects .

Properties

Molecular Formula

C20H30ClN

Molecular Weight

319.9 g/mol

IUPAC Name

N-methyl-1-[(5S,7R)-2-phenyl-1-adamantyl]propan-2-amine;hydrochloride

InChI

InChI=1S/C20H29N.ClH/c1-14(21-2)11-20-12-15-8-16(13-20)10-18(9-15)19(20)17-6-4-3-5-7-17;/h3-7,14-16,18-19,21H,8-13H2,1-2H3;1H/t14?,15-,16+,18?,19?,20?;

InChI Key

DREPSSCSPHCHTF-AQACDGFCSA-N

Isomeric SMILES

CC(CC12C[C@@H]3C[C@H](C1)CC(C3)C2C4=CC=CC=C4)NC.Cl

Canonical SMILES

CC(CC12CC3CC(C1)CC(C3)C2C4=CC=CC=C4)NC.Cl

Origin of Product

United States

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